molecular formula C21H28N6O2 B2614208 N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2034472-32-5

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2614208
CAS No.: 2034472-32-5
M. Wt: 396.495
InChI Key: FWKHARGGXUCVDE-UHFFFAOYSA-N
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Description

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a triazine-based acetamide derivative characterized by a 1,3,5-triazine core substituted with morpholino and pyrrolidin-1-yl groups at positions 4 and 6, respectively. The methylene-linked acetamide moiety at position 2 is further substituted with a meta-tolyl group (m-tolyl). The morpholino group enhances hydrophilicity, while the pyrrolidinyl and m-tolyl substituents contribute to lipophilicity, creating a balanced pharmacokinetic profile.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-16-5-4-6-17(13-16)14-19(28)22-15-18-23-20(26-7-2-3-8-26)25-21(24-18)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKHARGGXUCVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a novel triazine derivative with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • The compound features a triazine core substituted with a morpholine and pyrrolidine moiety, which may influence its biological activity.

Molecular Formula: C16H22N6O
Molecular Weight: 306.39 g/mol

PropertyValue
Molecular FormulaC16H22N6O
Molecular Weight306.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of the compound is hypothesized to involve modulation of various biological pathways due to its structural components. The morpholine and pyrrolidine groups are known to interact with neurotransmitter systems, potentially influencing central nervous system (CNS) functions.

Pharmacological Effects

  • Antinociceptive Activity:
    • Studies have shown that derivatives of morpholine exhibit significant antinociceptive effects in animal models. For example, 4-substituted derivatives of morpholine have demonstrated efficacy in reducing pain responses in hot plate and writhing tests without impairing motor coordination .
  • Cytotoxicity:
    • Research indicates that triazine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific compound's efficacy against cancer cells remains to be extensively studied, but related compounds have shown promise in inhibiting cell proliferation .
  • Antimicrobial Activity:
    • Some triazine derivatives have been reported to possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The exact antimicrobial spectrum for this specific compound requires further investigation .

Study 1: Antinociceptive Activity

A study examined the antinociceptive effects of morpholine derivatives in mice. The results indicated that these compounds significantly reduced pain perception without affecting motor functions, suggesting a potential therapeutic application in pain management .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of related triazine compounds on human cancer cell lines. These studies revealed varying degrees of cytotoxicity, indicating that modifications in the chemical structure could enhance or reduce activity against specific cancer types .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit promising anticancer properties. For instance, studies on similar triazine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study highlighted the synthesis and evaluation of new triazine-based compounds that demonstrated potent activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), suggesting that N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide could be explored further as a potential anticancer agent .

Anti-inflammatory Properties

Molecular docking studies have suggested that compounds similar to this compound can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been documented extensively. Compounds containing the triazine moiety have shown effectiveness against a range of bacterial strains, indicating that this compound may possess similar properties. Studies have demonstrated that modifications to the triazine structure can enhance antimicrobial efficacy .

Case Studies and Research Findings

Study Findings Reference
Anticancer EvaluationDemonstrated cytotoxic activity against HCT116 and MCF7 cell lines with IC50 values indicating significant potency.
Molecular DockingSuggested potential as a 5-lipoxygenase inhibitor with favorable binding energy profiles.
Antimicrobial TestingShowed effectiveness against Gram-positive and Gram-negative bacteria; further optimization could enhance activity.

Comparison with Similar Compounds

U-48800 and U-51754 (Acetamide Derivatives)

The compounds 2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-48800) and 2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-51754) share the acetamide backbone but differ in substitution patterns. Unlike the target compound, these analogues feature dichlorophenyl groups and dimethylamino-cyclohexyl moieties. The dichlorophenyl groups likely enhance receptor binding affinity in opioid or psychoactive pathways, as evidenced by their inclusion in controlled substance legislation . In contrast, the triazine core in the target compound may confer selectivity toward non-opioid targets, such as kinases or proteases.

Parameter Target Compound U-48800 U-51754
Core Structure 1,3,5-Triazine Acetamide Acetamide
Key Substituents Morpholino, pyrrolidinyl, m-tolyl 2,4-Dichlorophenyl, dimethylamino 3,4-Dichlorophenyl, dimethylamino
Hypothesized Solubility Moderate (balanced hydrophilic/lipophilic) Low (highly lipophilic) Low (highly lipophilic)
Potential Targets Enzymes (e.g., kinases) Opioid receptors Opioid receptors

Butonitazene and N-Pyrrolidino Isotonitazene (Benzimidazole Analogues)

Butonitazene and N-Pyrrolidino Isotonitazene are benzimidazole derivatives with nitro and alkyl/aryl substituents. The triazine core in the target compound may offer greater metabolic stability compared to the nitro group in benzimidazoles, which is prone to reduction.

N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-triazin-2-yl}-...-amide ()

This triazine derivative features dimethylamino-benzylidene and hydroxymethyl-pyrrolidinyl substituents. Unlike the target compound, it includes conjugated systems (e.g., but-2-enoic acid) that may influence electronic properties and reactivity.

Parameter Target Compound Compound
Triazine Substituents Morpholino, pyrrolidinyl, m-tolyl Dimethylamino-benzylidene, hydroxymethyl
Key Functional Groups Acetamide But-2-enoic acid, hydroxymethyl
Electronic Profile Electron-deficient (morpholino) Electron-rich (conjugated enoic acid)
Hypothesized Bioactivity Enzyme inhibition DNA intercalation (speculative)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to ’s indazol-pyridine derivatives, leveraging nucleophilic substitution on the triazine core .
  • Receptor Selectivity: The absence of halogen substituents (cf. U-48800/U-51754) may reduce off-target interactions with opioid receptors, directing activity toward non-CNS targets .
  • Stability: The morpholino group’s saturated oxygen may confer resistance to oxidative metabolism compared to dimethylamino groups in U-series compounds.

Q & A

Q. What are the typical synthetic routes for preparing N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide?

The synthesis often involves multi-step nucleophilic substitutions. For example:

  • Step 1 : React a chloro-substituted triazine precursor with morpholine and pyrrolidine under anhydrous conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce morpholino and pyrrolidinyl groups .
  • Step 2 : Functionalize the triazine core with a methyl-m-tolylacetamide moiety via alkylation or condensation reactions. IR and NMR are critical for tracking substitution efficiency, particularly monitoring C=O (1698 cm⁻¹ in IR) and aromatic proton shifts .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3350 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent environments (e.g., m-tolyl aromatic protons at δ 7.2–7.5 ppm; morpholino/pyrrolidinyl protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl and triazine carbon signals .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How stable is this compound under acidic or basic conditions?

Stability tests in 2M HCl and 10% NaOH (room temperature, 24 hours) show no degradation, as observed in analogous triazine derivatives. Unreacted starting material recovery suggests inertness toward hydrolysis under these conditions .

Advanced Research Questions

Q. How do morpholino and pyrrolidinyl substituents influence the compound’s reactivity in nucleophilic substitutions?

Morpholino’s electron-donating nature enhances triazine ring electrophilicity, facilitating substitutions at the 4- and 6-positions. Pyrrolidinyl’s steric bulk may slow secondary reactions. Computational modeling (e.g., DFT) can predict charge distribution and reactive sites, guiding regioselective modifications .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, particularly for triazine-bound methylene groups.
  • Variable Temperature NMR : Clarifies dynamic effects (e.g., hindered rotation in acetamide groups).
  • X-ray Crystallography : Provides definitive structural confirmation if crystalline .

Q. How can design of experiments (DoE) optimize reaction yields for this compound?

  • Factor Screening : Use fractional factorial designs to test variables (temperature, solvent, stoichiometry).
  • Response Surface Methodology (RSM) : Models interactions between factors (e.g., DMF vs. DMSO solvent effects on substitution rates).
  • Example: A Central Composite Design reduced the number of trials by 40% while identifying optimal conditions for similar triazine syntheses .

Q. What computational tools predict the compound’s electrochemical behavior or binding interactions?

  • Quantum Chemical Calculations (Gaussian, ORCA) : Simulate redox potentials and frontier molecular orbitals.
  • Molecular Dynamics (MD) : Models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts .

Q. How are reaction mechanisms validated for unexpected byproducts (e.g., dimerization or oxidation)?

  • LC-MS/MS : Traces intermediate species during synthesis.
  • Isolation and Characterization : Byproducts (e.g., oxidized morpholino groups) are isolated via column chromatography and analyzed via ¹H/¹³C NMR .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-triazine) tracks nitrogen migration in side reactions .

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